molecular formula C12H17FN4 B11730571 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11730571
M. Wt: 236.29 g/mol
InChI Key: FRPSVMSKCDLTFU-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group and a pyrrole ring substituted with a methyl group, connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling through a methylene bridge. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the context and target.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Uniqueness

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine stands out due to the presence of the fluoroethyl group, which can impart unique chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C12H17FN4

Molecular Weight

236.29 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]methanamine

InChI

InChI=1S/C12H17FN4/c1-16-6-2-3-12(16)10-14-9-11-4-7-17(15-11)8-5-13/h2-4,6-7,14H,5,8-10H2,1H3

InChI Key

FRPSVMSKCDLTFU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=NN(C=C2)CCF

Origin of Product

United States

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